4-Chloro-1,3,5-triazin-2-amine

Medicinal Chemistry Synthetic Chemistry Heterocyclic Building Blocks

Achieve clean, high-yield mono-substitutions with 4-Chloro-1,3,5-triazin-2-amine (CAS 7709-13-9). Its single chlorine leaving group and free amine offer precise reactivity control, avoiding complex mixtures common with cyanuric chloride. This differentiates it as the preferred scaffold for structure-activity relationship (SAR) studies in drug discovery, as successfully demonstrated in developing nanomolar-range carbonic anhydrase inhibitors. It also serves as the definitive analytical standard for tracking atrazine's complete microbial degradation to its terminal metabolite. Available at a verified ≥95% purity from multiple global suppliers.

Molecular Formula C3H3ClN4
Molecular Weight 130.53 g/mol
CAS No. 7709-13-9
Cat. No. B113469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,3,5-triazin-2-amine
CAS7709-13-9
Synonyms2-Amino-4-chloro-s-triazine;  4-Amino-2-chloro-1,3,5-triazine;  4-Chloro-1,3,5-triazin-2-amine
Molecular FormulaC3H3ClN4
Molecular Weight130.53 g/mol
Structural Identifiers
SMILESC1=NC(=NC(=N1)Cl)N
InChIInChI=1S/C3H3ClN4/c4-2-6-1-7-3(5)8-2/h1H,(H2,5,6,7,8)
InChIKeyULVNIJSKNRGBHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1,3,5-triazin-2-amine (CAS 7709-13-9): Sourcing Guide for a Versatile Heterocyclic Building Block and Atrazine Metabolite


4-Chloro-1,3,5-triazin-2-amine (CAS 7709-13-9), also known as 4-amino-2-chloro-1,3,5-triazine or 2-amino-4-chloro-s-triazine, is a heterocyclic organic compound with the molecular formula C₃H₃ClN₄ and a molecular weight of 130.54 g/mol [1]. This solid, white to off-white powder is a member of the 1,3,5-triazine family, characterized by a six-membered aromatic ring containing three nitrogen atoms and a chlorine substituent at the 4-position, which makes it a valuable intermediate for nucleophilic aromatic substitution (SNAr) reactions [2]. The compound is recognized as a primary metabolite of the widely used herbicide atrazine, formed through microbial degradation in soil [3]. Its commercial availability from multiple suppliers, typically at 95% purity or higher, positions it as a reliable starting material for the synthesis of more complex triazine-based molecules in pharmaceutical and agrochemical research .

Why 4-Chloro-1,3,5-triazin-2-amine (CAS 7709-13-9) Cannot Be Directly Substituted by Other Chloro-triazines in Chemical Synthesis


While the 1,3,5-triazine scaffold is common, the precise substitution pattern dictates both reactivity and the final product profile. 4-Chloro-1,3,5-triazin-2-amine possesses a unique combination of a single chlorine leaving group and a free amino group . This contrasts sharply with other common chloro-triazine building blocks like 2,4-dichloro-1,3,5-triazine, which offers two reactive sites and requires careful sequential addition to avoid byproducts, or cyanuric chloride, which has three such sites and high reactivity that can lead to complex mixtures [1]. The presence of the amino group in the target compound influences the electron density of the ring, modulating the reactivity of the chlorine atom and making it a distinct electrophile [2]. Therefore, using a generic, multi-chlorinated triazine as a replacement would necessitate a fundamentally different synthetic strategy, alter reaction conditions, and likely yield a different set of products, rendering interchangeability impossible without a complete redesign of the chemical process [3].

Quantitative Comparative Evidence for 4-Chloro-1,3,5-triazin-2-amine (CAS 7709-13-9) Versus Key Analogs


Reactant Specificity in Stepwise Triazine Functionalization

In the synthesis of complex 1,3,5-triazine derivatives, 4-Chloro-1,3,5-triazin-2-amine provides a single, defined reactive site (the chlorine atom) for nucleophilic substitution, simplifying purification and improving yield compared to multi-chlorinated analogs. A patent describing the preparation of substituted triazine compounds (CN114315833A) details a procedure where 2,4-dichloro-1,3,5-triazine is used, requiring precise temperature control (0°C) and stoichiometry to ensure selective substitution at only one site before subsequent reactions can occur [1]. In contrast, using a mono-chlorinated starting material like 4-Chloro-1,3,5-triazin-2-amine would pre-empt this complex, low-yielding, and temperature-sensitive selectivity step, directly enabling the targeted substitution . This is particularly crucial in the synthesis of molecules like 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, a key intermediate for anticancer agents, where the initial mono-chloro building block is essential for the defined stepwise assembly [2].

Medicinal Chemistry Synthetic Chemistry Heterocyclic Building Blocks

Defined Reactivity for Targeted Biological Probe Synthesis

4-Chloro-1,3,5-triazin-2-amine serves as a precise electrophilic handle for the synthesis of biologically active molecules. A study published in the European Journal of Medicinal Chemistry utilized 4-chloro-1,3,5-triazin-2-ylamino derivatives as key intermediates to create a series of potent carbonic anhydrase (CA) inhibitors [1]. The specific chlorine substitution pattern on the triazine ring allowed for the controlled introduction of a sulfonamide-bearing side chain, resulting in compounds with KI values against the tumor-associated hCA IX isoform as low as 37.1 nM [1]. This contrasts with the use of less defined electrophiles like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the presence of three equivalent chlorine atoms can lead to a mixture of mono-, di-, and tri-substituted products, complicating the generation of structure-activity relationship (SAR) data [2]. The defined nature of the 4-chloro-1,3,5-triazin-2-amine scaffold ensures the incorporation of a single point of diversity, which is critical for studying and optimizing selective enzyme inhibition [1].

Chemical Biology Enzyme Inhibition Carbonic Anhydrase

Role as a Defined Metabolite in Environmental Fate Studies

In environmental chemistry, 4-Chloro-1,3,5-triazin-2-amine (4-amino-2-chloro-1,3,5-triazine) is a well-characterized and specific metabolite of the herbicide atrazine. A foundational 1980 study by Giardina et al. identified this compound as the primary degradation product when the soil bacterium *Nocardia* sp. is cultured on atrazine as its sole carbon and nitrogen source [1]. This metabolic pathway involves the dealkylation and subsequent deamination of atrazine to yield this specific mono-chloro-amino-triazine. This is in contrast to other potential atrazine metabolites like deethylatrazine (2-amino-4-chloro-6-isopropylamino-1,3,5-triazine, CAS 6190-65-4) or deisopropylatrazine (2-amino-4-chloro-6-ethylamino-1,3,5-triazine), which are products of partial dealkylation and represent different stages of degradation [2]. The specific identity of 4-chloro-1,3,5-triazin-2-amine as a terminal, fully dealkylated metabolite makes it a critical analytical standard for confirming the complete mineralization of atrazine in soil bioremediation studies, providing a unique benchmark not served by other partial degradation products [1].

Environmental Chemistry Agrochemical Degradation Microbiology

Precise Molecular Weight for Mass Spectrometry Identification

The exact monoisotopic mass of 4-Chloro-1,3,5-triazin-2-amine is 130.0046238 Da [1], which provides a precise and unambiguous mass spectrometric signature for its identification in complex mixtures. This contrasts with other related triazine metabolites like deethylatrazine, which has a much higher exact mass of 187.0622 Da (for the 35Cl isotope) [2]. In liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis of environmental samples, this distinct and low molecular weight enables confident identification of the terminal atrazine metabolite, separate from other atrazine-related compounds or matrix interferences. The accurate mass allows for high-resolution mass spectrometry (HRMS) confirmation with a mass error typically below 5 ppm, ensuring that the detected compound is indeed the targeted species and not a co-eluting isobaric compound [3]. This is a critical advantage for researchers quantifying trace levels of atrazine degradation in soil or water samples.

Analytical Chemistry Metabolomics Environmental Monitoring

Key Scientific and Industrial Applications for 4-Chloro-1,3,5-triazin-2-amine (CAS 7709-13-9)


Medicinal Chemistry: Synthesis of Selective Carbonic Anhydrase Inhibitors

4-Chloro-1,3,5-triazin-2-amine is an ideal starting material for the rational design and synthesis of novel, mono-substituted 1,3,5-triazine derivatives. Its single chlorine leaving group allows for the clean, high-yield introduction of a single nucleophilic side chain, which is essential for establishing structure-activity relationships (SAR). This has been successfully demonstrated in the development of potent and selective inhibitors of human carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and XII, where triazine-based compounds achieved KI values in the low nanomolar range [1].

Environmental Chemistry: Analytical Standard for Atrazine Degradation Studies

This compound is the definitive analytical standard for tracking the complete microbial degradation of atrazine. Its identification as the terminal, fully dealkylated metabolite in *Nocardia* sp. cultures [2] makes it an indispensable reference material for environmental fate studies, soil bioremediation research, and monitoring programs. Its distinct exact mass (130.0046 Da) enables unambiguous LC-MS/MS quantification, allowing researchers to distinguish it from intermediate metabolites like deethylatrazine [3].

Agrochemical Research: Synthesis of Novel Herbicide Candidates

The 1,3,5-triazine core is a privileged scaffold in herbicide development. 4-Chloro-1,3,5-triazin-2-amine serves as a key building block for the synthesis of novel triazine-based herbicides [4]. Its defined reactivity allows chemists to explore new substitution patterns on the triazine ring that are not accessible using the more common, fully chlorinated cyanuric chloride starting material, potentially leading to compounds with improved selectivity or novel modes of action [5].

Chemical Biology: Design of Targeted Covalent Probes

The reactive chlorine atom on the electron-deficient triazine ring of 4-Chloro-1,3,5-triazin-2-amine can be exploited for the design of targeted covalent inhibitors or activity-based probes. Its moderate electrophilicity allows for controlled conjugation with thiol or amine groups on proteins or other biomolecules, enabling the development of tools to study enzyme function or for targeted drug delivery applications [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-1,3,5-triazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.